Rubidium iodate

Vue d'ensemble

Description

Molecular Structure Analysis

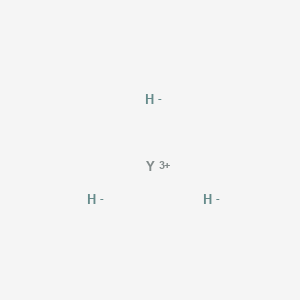

Rubidium iodate crystallizes in the tetragonal I4_1/a space group. The structure is three-dimensional. Rubidium is bonded in an 8-coordinate geometry to eight equivalent oxygen atoms .Chemical Reactions Analysis

The iodate-iodide reaction is a well-studied chemical system. In one study, an iodometric reaction between iodate, excess iodide, and acid was used, and the iodine liberated was allowed to react with variamine blue (VB) dye in the presence of sodium acetate to yield a violet-colored species .Physical And Chemical Properties Analysis

Rubidium is an alkali metal and shares many properties with other elements in this group. It is a soft metal with a low melting point . The specific physical and chemical properties of rubidium iodate are not detailed in the sources.Applications De Recherche Scientifique

Materials Science

Rubidium Iodate can be used in materials science, particularly in the time-programming of supramolecular assembly and sol–gel transition . This application is based on the concept of iodine clocks, which are fascinating nonlinear chemical systems .

Chemical Manufacturing

Rubidium Iodate is used in various chemical manufacturing processes . It’s available in many standard grades, including Mil Spec (military grade), ACS, Reagent and Technical Grade, Food, Agricultural and Pharmaceutical Grade, and Optical Grade .

Research & Laboratory

Rubidium Iodate is used in research and laboratory settings . It’s often used in high purity, submicron, and nanopowder forms .

Analytical Tests

The relevance of iodine clocks, which involve iodate, extends to the development of analytical tests . These tests can be used for various purposes, including educational demonstrations .

Iodometric Reactions

Rubidium Iodate can be used in iodometric reactions . For example, it can react with excess iodide and acid, and the iodine liberated can react with variamine blue dye to yield a violet-colored species .

Determination of Iodate in Table Salt

A method for determining iodate in table salt involves the use of Rubidium Iodate . This method is simple, rapid, and effective .

Orientations Futures

Iodine clocks, which include iodate reactions, are fascinating nonlinear chemical systems with a promising future. The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

Propriétés

IUPAC Name |

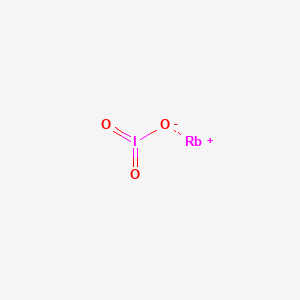

rubidium(1+);iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3.Rb/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOUAZZDKTZOPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

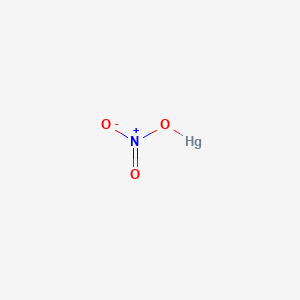

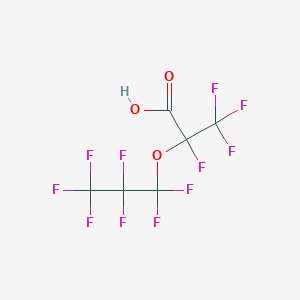

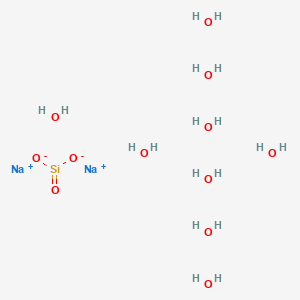

[O-]I(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbIO3, IO3Rb | |

| Record name | rubidium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7782-68-5 (Parent) | |

| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20928631 | |

| Record name | Rubidium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.370 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubidium iodate | |

CAS RN |

13446-76-9 | |

| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of rubidium iodate and its significance for nonlinear optical applications?

A1: Rubidium iodate (RbIO3) can exist in different polymorphs. One form (α-RbIO3) crystallizes in a rhombohedral structure, a distortion of the perovskite structure. [] This distortion results in an asymmetric environment around the iodine atom, with three oxygen atoms closer (I-O 1.807 Å) and three further away (I-O 2.753 Å). [] Another polymorph, β-RbIO3(HIO3)2, exhibits a noncentrosymmetric structure, a crucial requirement for second-order nonlinear optical (NLO) materials. [] This structure comprises IO3- anions and neutral HIO3 molecules interconnected by Rb+ cations. [] The noncentrosymmetric arrangement in β-RbIO3(HIO3)2 enables second harmonic generation (SHG), demonstrated by its SHG response being ~1.5 times that of KH2PO4, a benchmark NLO material. []

Q2: What are the key material properties of β-RbIO3(HIO3)2 that make it promising for laser applications?

A2: β-RbIO3(HIO3)2 demonstrates several properties desirable for laser applications. Its short-wavelength absorption edge onset at 305 nm, determined by UV-vis-NIR spectroscopy, indicates transparency in the visible and near-infrared regions, crucial for optical applications. [] Furthermore, β-RbIO3(HIO3)2 exhibits a laser-induced damage threshold of 18.26 J/cm2 (1064 nm, 10 ns pulse duration), highlighting its ability to withstand high-power laser irradiation. [] These optical properties, coupled with its type I phase-matchability, make β-RbIO3(HIO3)2 a promising candidate for NLO applications, including frequency conversion and optical switching. []

Q3: How does the synthesis of different rubidium iodate compounds influence their structure and properties?

A3: The synthesis conditions significantly impact the final structure and properties of rubidium iodate compounds. For instance, hydrothermal reactions, utilizing water as a solvent under high pressure and temperature, have enabled the synthesis of both β-RbIO3(HIO3)2 and Rb3(IO3)3(I2O5)(HIO3)4(H2O). [] Interestingly, while β-RbIO3(HIO3)2 crystallizes in a noncentrosymmetric structure suitable for NLO applications, Rb3(IO3)3(I2O5)(HIO3)4(H2O) exhibits a centrosymmetric structure. [] This difference highlights the sensitivity of the final product's structure and properties to the specific synthetic route and conditions employed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.